molecular formula C21H36O2 B082989 cis-5,8,11-Eicosatrienoic acid methyl ester CAS No. 14602-39-2

cis-5,8,11-Eicosatrienoic acid methyl ester

Cat. No.: B082989
CAS No.: 14602-39-2
M. Wt: 320.5 g/mol
InChI Key: AESHPAQQBZWZMS-UHFFFAOYSA-N
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Description

cis-5,8,11-Eicosatrienoic acid methyl ester: is a fatty acid methyl ester derived from eicosatrienoic acid. It is a colorless oil with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . This compound is known for its role in various biochemical processes and is often used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of eicosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

    Biology: This compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and metabolic disorders.

    Industry: It is used in the production of bio-based lubricants and surfactants.

Comparison with Similar Compounds

  • cis-8,11,14-Eicosatrienoic acid
  • cis-11,14-Eicosadienoic acid
  • cis-5,8,11,14,17-Eicosapentaenoic acid
  • Arachidonic acid

Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct biochemical properties. Compared to other similar compounds, it has a unique role in modulating inflammatory responses and cellular signaling pathways .

Properties

CAS No.

14602-39-2

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl icosa-5,8,11-trienoate

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3

InChI Key

AESHPAQQBZWZMS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Appearance

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

Synonyms

Mead Acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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